molecular formula C9H12N4O B1517175 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 1159693-55-6

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1517175
M. Wt: 192.22 g/mol
InChI Key: NWDYHBKGWDUCBP-UHFFFAOYSA-N
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Description

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as DMB, is a heterocyclic compound widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is a key component in the synthesis of many compounds and is used in a variety of laboratory experiments.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Benzimidazole derivatives, including structures related to "5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one," have been extensively studied for their antimicrobial and antitumor properties. For instance, novel benzimidazolopeptide derivatives demonstrated moderate to good anthelmintic activity against various earthworm species and significant antimicrobial activity against fungal strains such as Candida albicans and Aspergillus niger, along with gram-negative bacterial strains including Pseudomonas aeruginosa and Escherichia coli (Dahiya & Pathak, 2007). Moreover, these compounds showed noteworthy antitumor activity against cell lines such as Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC).

Anti-inflammatory Applications

Some synthesized benzimidazole derivatives have been screened for their in-vivo anti-inflammatory activity and showed significant results compared to standard drugs. For example, certain compounds exhibited substantial anti-inflammatory activity against carrageenan-induced paw edema in albino rats, highlighting their potential as effective anti-inflammatory agents (Prajapat & Talesara, 2016).

DNA Interaction Studies

Benzimidazole-based systems are known for their interaction with DNA and interference with several DNA-associated processes. This interaction is crucial for their antitumor and antimicrobial activities. Research has demonstrated that bis- and tris-benzimidazole systems can strongly intercalate with DNA, influencing DNA replication and transcription, which underlines their potential in designing drugs targeting DNA and associated biological processes (Bhattacharya & Chaudhuri, 2008).

Synthesis of Novel Organic Materials

Benzimidazole derivatives have also been explored for the synthesis of novel organic materials with potential applications in magnetic materials and corrosion inhibitors. For instance, compounds featuring benzimidazole moieties have been synthesized and characterized for their antiferromagnetic properties and ability to form hydrogen-bonded dimeric pairs, which are of interest for developing organic magnetic materials (Ferrer et al., 2001).

properties

IUPAC Name

5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-13(2)8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYHBKGWDUCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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